Morphine-3-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antagonistic Effects:

Studies have investigated M3G's potential to antagonize, or counteract, the analgesic effects of morphine. Research suggests M3G can significantly reduce morphine's pain-relieving properties when administered through specific routes, such as intrathecal (into the spinal canal) or intracerebroventricular (into the brain's ventricles) []. This antagonistic effect raises questions about M3G's contribution to the development of tolerance to morphine's pain relief, where patients require increasing doses for the same level of pain control [, ].

Contribution to Opioid-Induced Hyperalgesia:

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where continued opioid use can actually heighten pain sensitivity. Research suggests M3G might play a role in OIH development. Studies in animals show M3G can increase the expression of pain-associated neurotransmitters in the spinal cord, potentially contributing to increased pain perception [].

Understanding M3G's Mechanisms of Action:

While M3G's potential to antagonize morphine and contribute to OIH is of interest, the exact mechanisms behind these effects are still under investigation. Research is ongoing to understand how M3G interacts with various receptors and signaling pathways in the nervous system, potentially leading to a better understanding of its overall role in pain management and opioid use [].

Morphine-3-glucuronide is a significant metabolite of morphine, primarily produced through the enzymatic action of uridine 5′-diphospho-glucuronosyltransferase 2B7. This compound is classified within the morphinan class of organic compounds, characterized by a complex polycyclic structure with a four-ring skeleton. Morphine-3-glucuronide is notable for its polar nature, which limits its ability to penetrate the blood-brain barrier effectively. Consequently, while it does not exhibit opioid agonist activity, it can influence neurological functions and has been associated with various side effects, particularly in cases of renal impairment where accumulation may occur .

M3G, unlike morphine, does not interact with opioid receptors and therefore lacks analgesic effects []. However, some research suggests M3G may have unintended consequences. Studies have shown M3G can exhibit convulsant activity, although the exact mechanism remains unclear. This effect might not be mediated through opioid receptors but rather through interaction with glycine and/or GABA receptors in the nervous system []. More research is needed to fully understand the mechanism of M3G's convulsant properties.

The formation of morphine-3-glucuronide occurs via glucuronidation, a process involving the conjugation of glucuronic acid to morphine. This reaction is catalyzed by specific enzymes, predominantly uridine 5′-diphospho-glucuronosyltransferase 2B7. The glucuronidation process typically occurs at the C3 position of morphine, leading to two primary metabolites: morphine-3-glucuronide and morphine-6-glucuronide. The hydrolysis rates of these metabolites differ significantly; for instance, morphine-3-glucuronide undergoes rapid enzymatic hydrolysis compared to morphine-6-glucuronide, which requires more time and specific conditions for complete hydrolysis .

The synthesis of morphine-3-glucuronide primarily occurs in vivo through the glucuronidation of morphine. In laboratory settings, this can be replicated using recombinant uridine 5′-diphospho-glucuronosyltransferases or through chemical synthesis methods that involve the conjugation of glucuronic acid to morphine. The enzymatic approach is favored due to its specificity and efficiency in producing the desired metabolite without significant by-products .

Morphine-3-glucuronide is primarily studied within pharmacology and toxicology due to its role as a metabolite of morphine. Its clinical relevance includes:

- Understanding Drug Metabolism: It serves as a critical marker in studies examining the pharmacokinetics of morphine.

- Toxicological Assessments: Monitoring levels of morphine-3-glucuronide can help assess potential toxicity in patients with impaired renal function.

- Research into Pain Mechanisms: Investigating its excitatory effects contributes to a broader understanding of pain pathways and analgesic drug development .

Research has shown that morphine-3-glucuronide can interact with various pharmacological agents. For instance, probenecid has been identified as an agent that enhances the uptake of this metabolite. Additionally, inhibitors of P-glycoprotein may also increase its bioavailability. These interactions are crucial for understanding how concurrent medications might influence the pharmacodynamics and pharmacokinetics of morphine and its metabolites .

Morphine-3-glucuronide is part of a broader family of morphine metabolites that includes:

| Compound Name | Description |

|---|---|

| Morphine-6-glucuronide | Another major metabolite known for its potent analgesic properties; produced alongside M3G. |

| Normorphine | A less active metabolite that results from demethylation of morphine but lacks significant pharmacological activity. |

| Buprenorphine-3-glucuronide | A metabolite of buprenorphine that also exhibits unique properties compared to morphine derivatives. |

| Morphine-N-oxide | A metabolite formed through N-demethylation; it has different receptor activity compared to M3G. |

Morphine-3-glucuronide is unique among these compounds due to its specific excitatory effects and limited analgesic action compared to its counterparts like morphine-6-glucuronide, which provides significant pain relief .

Structural Analysis and Physicochemical Properties

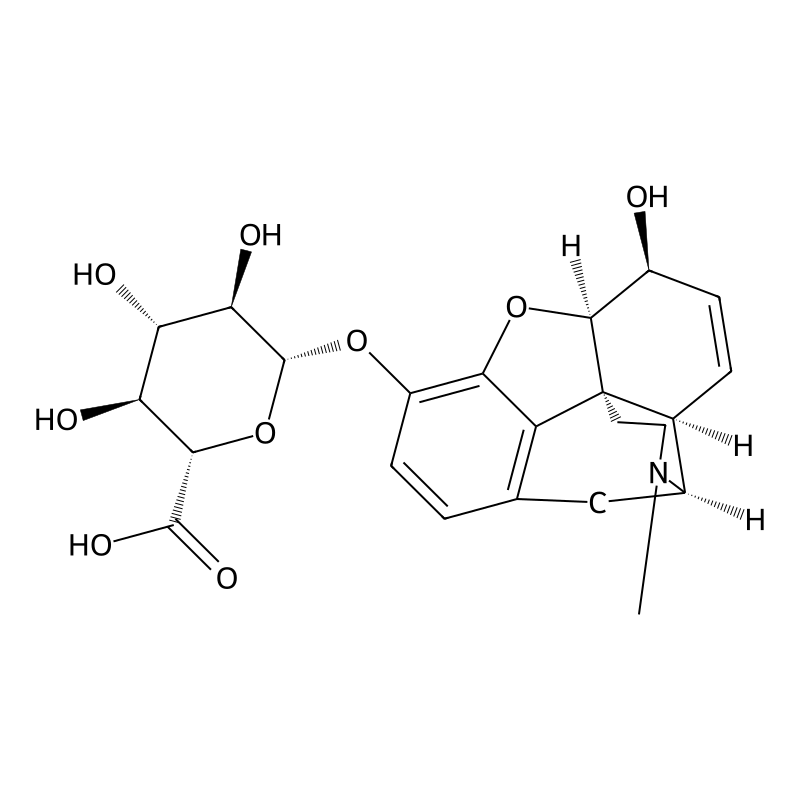

Morphine-3-glucuronide belongs to the class of organic compounds known as morphinans, characterized by polycyclic structures containing a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety. The compound represents the conjugation product of morphine with glucuronic acid at the 3-phenolic position, resulting in a beta-D-glucopyranosiduronic acid linkage.

The molecular structure of morphine-3-glucuronide exhibits the systematic IUPAC name (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. The compound maintains the core morphinan scaffold while incorporating the glucuronide moiety at the C-3 position, significantly altering its physicochemical profile compared to the parent morphine molecule.

Table 1: Fundamental Physicochemical Properties of Morphine-3-Glucuronide

The stereochemical configuration of morphine-3-glucuronide involves ten defined stereocenters, reflecting the complex three-dimensional arrangement inherited from both the morphine backbone and the glucuronide substituent. The compound exhibits specific optical rotation characteristics consistent with its defined stereochemistry, with the glucuronide attachment occurring exclusively in the beta configuration due to the enzymatic specificity of the conjugating enzymes.

The acid-base properties of morphine-3-glucuronide reflect the presence of multiple ionizable groups within the molecular structure. The compound demonstrates a strongest acidic pKa value of 2.673981878897039, attributed to the carboxylic acid functionality of the glucuronide moiety. Additionally, the strongest basic pKa value of 9.172367845245422 corresponds to the tertiary amine nitrogen present in the morphinan ring system. These ionization characteristics significantly influence the compound's behavior in biological systems and its interactions with various molecular targets.

The rotational bond count of three indicates limited conformational flexibility, primarily associated with the glucuronide linkage and the carboxylic acid side chain. This structural rigidity contributes to the compound's specific binding properties and influences its biological activity profile. The hydrogen bond donor count of five and acceptor count of ten reflect the highly polar nature of the molecule, particularly due to the multiple hydroxyl groups and carboxylic acid functionality present in the glucuronide portion.

Synthesis Pathways and Stereochemical Considerations

The primary biosynthetic pathway for morphine-3-glucuronide involves the action of human UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes the glucuronidation of morphine at both the 3- and 6-hydroxy positions. This enzymatic process represents a significant phase II metabolic transformation, where the substrate morphine undergoes conjugation with uridine-5'-diphosphoglucuronic acid (UDPGA) to form the corresponding glucuronide metabolites.

The enzymatic mechanism proceeds through a nucleophilic substitution reaction where the phenolic hydroxyl group at the C-3 position of morphine attacks the anomeric carbon of the activated glucuronic acid donor. UGT2B7 demonstrates the capability to catalyze glucuronidation at both the 3- and 6-positions of opioids, representing the first demonstration of a UGT enzyme capable of catalyzing glucuronidation at both positions of the morphine molecule. The regioselectivity of this reaction depends on various factors including enzyme polymorphisms, substrate concentration, and cofactor availability.

Table 2: Enzymatic Parameters for Morphine-3-Glucuronide Formation

Chemical synthesis of morphine-3-glucuronide has been achieved through various methodologies, primarily involving the coupling of protected glucuronyl donors with morphine acceptors. The synthesis typically employs methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as a glycosyl donor in the presence of appropriate catalysts such as zinc bromide. These synthetic approaches allow for the preparation of substantial quantities of the metabolite for research purposes, circumventing the limitations associated with isolation from biological samples.

The stereochemical outcome of synthetic glucuronidation reactions depends significantly on the choice of protecting groups and reaction conditions. The use of participating protecting groups at the C-2 position of the glucuronyl donor ensures exclusive formation of the beta-anomeric linkage through neighboring group participation mechanisms. This stereoselectivity is crucial for obtaining the biologically relevant isomer, as the alpha-anomer exhibits different pharmacological properties.

Advanced synthetic methodologies have employed trichloroacetimidate donors, which provide improved yields and selectivity compared to traditional halide donors. The Schmidt trichloroacetamidate methodology, promoted by boron trifluoride etherate, has demonstrated effectiveness in achieving direct glucuronidation with yields reaching 60% after deprotection. The optimization of reaction conditions, including temperature control and choice of Lewis acid promoters, significantly influences both the yield and stereoselectivity of the glucuronidation process.

The regioselective glucuronidation of morphine exhibits complex kinetic behavior influenced by genetic polymorphisms in UGT2B7 and its potential dimerization with other UGT enzymes. Studies have demonstrated that UGT2B7 variants and their dimers with UGT1A1 and UGT1A9 can regioselectively affect the generation of morphine-3-glucuronide versus morphine-6-glucuronide through altered intrinsic clearance ratios. These findings highlight the sophisticated enzymatic mechanisms governing the formation of specific glucuronide metabolites and their relative proportions in metabolic pathways.

Comparative Analysis with Morphine-6-Glucuronide

The structural relationship between morphine-3-glucuronide and morphine-6-glucuronide represents a compelling example of positional isomerism in drug metabolism, where the site of glucuronide attachment fundamentally alters the physicochemical and biological properties of the resulting metabolites. Both compounds share the identical molecular formula C₂₃H₂₇NO₉ and molecular weight of 461.4618 g/mol, yet exhibit markedly different characteristics due to the distinct positioning of the glucuronide substituent.

The most significant structural difference lies in the attachment site of the glucuronide moiety. Morphine-3-glucuronide features glucuronidation at the C-3 phenolic position, while morphine-6-glucuronide involves conjugation at the C-6 aliphatic hydroxyl group. This positional difference profoundly influences the spatial arrangement of the glucuronide portion relative to the morphinan core structure, affecting both the compound's conformational flexibility and its potential interactions with biological targets.

Table 3: Comparative Physicochemical Properties

The conformational behavior of these isomeric compounds reveals important differences in their molecular dynamics and potential biological interactions. Both morphine-3-glucuronide and morphine-6-glucuronide can exist in conformational equilibrium between extended and folded forms, with the extended conformers being highly hydrophilic due to efficient exposure of polar groups, while folded conformers mask portions of their polar functionality. However, the specific conformational preferences differ between the two isomers due to the distinct spatial relationships between the glucuronide moiety and the morphinan backbone.

The lipophilicity profiles of these compounds demonstrate unexpected similarities despite their structural differences. Both glucuronide metabolites exhibit higher lipophilicity than traditionally predicted for highly polar metabolites, with morphine-6-glucuronide showing slightly higher lipophilic character compared to morphine-3-glucuronide. This enhanced lipophilicity relative to conventional expectations for glucuronide conjugates has important implications for their ability to cross biological membranes and reach target sites.

Enzymatic formation patterns reveal additional comparative insights between these metabolites. UGT2B7 catalyzes the formation of both compounds, but the relative proportions can vary significantly based on genetic polymorphisms and enzyme variants. Certain UGT2B7 allelic variants demonstrate altered kinetic parameters that favor the formation of one metabolite over the other, with some double enzyme variants showing preferential production of morphine-6-glucuronide. The intrinsic clearance ratios between morphine-3-glucuronide and morphine-6-glucuronide formation serve as important pharmacogenomic markers for predicting individual metabolic profiles.

The synthetic accessibility of both compounds through chemical methods provides additional comparative perspectives. While both metabolites can be prepared using similar glucuronidation strategies, the different hydroxyl group reactivities necessitate distinct optimization approaches. The C-3 phenolic hydroxyl group generally exhibits higher nucleophilicity compared to the C-6 aliphatic hydroxyl, potentially influencing reaction kinetics and requiring different catalyst systems for optimal yields. These synthetic considerations become particularly relevant for large-scale preparation of analytical standards and research quantities of these metabolites.

The structural analysis reveals that both compounds maintain the essential morphinan pharmacophore while incorporating the bulky glucuronide substituent at different positions. This positional variation creates distinct molecular surface properties and electrostatic distributions that influence receptor binding affinities and selectivities. The glucuronide attachment fundamentally alters the hydrogen bonding patterns and steric accessibility of key molecular recognition elements within the morphinan structure, contributing to the divergent biological activities observed for these metabolites.

Enzymology of Hepatic Glucuronidation

Morphine-3-glucuronide represents the major metabolic product of morphine biotransformation in humans, accounting for approximately 85-90% of all glucuronidated morphine metabolites [1] [5]. The hepatic glucuronidation process involves the conjugation of morphine with glucuronic acid derived from uridine diphosphate glucuronic acid, catalyzed by uridine 5′-diphospho-glucuronosyltransferase enzymes [1] [18]. This phase II metabolic pathway occurs primarily in hepatic microsomes, where morphine undergoes glucuronidation at both the C3-hydroxyl and C6-hydroxyl positions [3] [5].

The glucuronidation process requires the transport of both morphine and uridine diphosphate glucuronic acid into the endoplasmic reticulum lumen, where the enzymatic reaction takes place [18]. Multiple human liver microsomal studies have established that several uridine diphosphate glucuronosyltransferase isoforms participate in morphine glucuronidation, including uridine diphosphate glucuronosyltransferase 1A1, 1A3, 1A6, 1A8, 2B1, and 2B7 [5] [18]. However, uridine diphosphate glucuronosyltransferase 2B7 emerges as the predominant enzyme responsible for morphine-3-glucuronide formation [3] [5].

Uridine Diphosphate Glucuronosyltransferase 2B7 Isoform Specificity and Catalytic Mechanisms

Uridine diphosphate glucuronosyltransferase 2B7 demonstrates unique substrate specificity characteristics that distinguish it from other glucuronosyltransferase isoforms in morphine metabolism [3] [6]. This enzyme exhibits the distinctive capability to catalyze glucuronidation at both the 3-hydroxyl and 6-hydroxyl positions of morphine, making it the only identified human uridine diphosphate glucuronosyltransferase capable of dual-site morphine conjugation [3]. The enzyme preferentially forms morphine-3-glucuronide over morphine-6-glucuronide with an intrinsic formation ratio of approximately 5.5:1 [5] [14].

Crystallographic analysis of the uridine diphosphate glucuronosyltransferase 2B7 cofactor-binding domain reveals critical structural features that enable its catalytic function [16] [20]. The enzyme employs a serine hydrolase-like catalytic mechanism involving a catalytic triad composed of histidine-35 and aspartic acid-151 [16]. This mechanism involves histidine-35 deprotonating the acceptor substrate to facilitate nucleophilic attack at the C1 carbon of glucuronic acid, while the resulting protonated histidine is stabilized by the neighboring aspartic acid residue [16].

Table 1: Uridine Diphosphate Glucuronosyltransferase 2B7 Enzyme Kinetic Parameters for Morphine Glucuronidation

| Parameter | Value | Reference |

|---|---|---|

| Michaelis constant (morphine-3-glucuronide formation) | 200-400 μM | Stone et al. 2003 |

| Michaelis constant (morphine-6-glucuronide formation) | 150-300 μM | Stone et al. 2003 |

| Maximum velocity (morphine-3-glucuronide formation) | 0.5-1.2 nmol/min/mg | Coffman et al. 1997 |

| Maximum velocity (morphine-6-glucuronide formation) | 0.1-0.3 nmol/min/mg | Coffman et al. 1997 |

| Morphine-3-glucuronide:morphine-6-glucuronide formation ratio | 5.5:1 | Human liver microsome studies |

| Intrinsic clearance (morphine-3-glucuronide) | 2.5-6.0 μL/min/mg | Human liver microsome studies |

| Intrinsic clearance (morphine-6-glucuronide) | 0.3-1.0 μL/min/mg | Human liver microsome studies |

The catalytic efficiency of uridine diphosphate glucuronosyltransferase 2B7 is influenced by cofactor binding characteristics, with the enzyme demonstrating higher binding affinity for uridine diphosphate glucuronic acid compared to uridine diphosphate glucose [14]. Molecular modeling studies have identified key amino acid residues involved in cofactor binding, including threonine-373 and glycine-379, which form critical interactions with the cofactor diphosphate moiety [16]. Mutagenesis experiments targeting these residues result in severely impaired enzymatic activity, confirming their essential role in catalytic function [16].

Genetic Polymorphisms Impacting Glucuronidation Efficiency

Genetic polymorphisms within the uridine diphosphate glucuronosyltransferase 2B7 gene significantly influence morphine-3-glucuronide formation efficiency and contribute to interindividual variability in morphine metabolism [5] [7]. The most clinically relevant polymorphisms include the C802T variant, which demonstrates substantial impact on morphine glucuronidation capacity [7]. Clinical studies in Chinese Han populations reveal that individuals carrying the C802T polymorphism exhibit altered morphine clearance patterns, with CT and TT genotypes associated with reduced morphine plasma concentrations compared to the CC genotype [7].

The uridine diphosphate glucuronosyltransferase 2B72 variant, characterized by the histidine-268-tyrosine substitution, demonstrates increased enzymatic activity toward morphine-6-glucuronide formation while maintaining normal morphine-3-glucuronide production [6]. Conversely, the uridine diphosphate glucuronosyltransferase 2B75 variant, featuring the aspartic acid-398-asparagine substitution, exhibits decreased overall glucuronidation activity [6]. The A71S polymorphism shows variable effects on enzyme function, with some studies indicating altered substrate specificity patterns [6].

Table 2: Uridine Diphosphate Glucuronosyltransferase 2B7 Genetic Polymorphisms and Their Impact on Morphine Glucuronidation

| Polymorphism | Allele Frequency | Effect on Activity | Clinical Impact | Reference |

|---|---|---|---|---|

| Uridine diphosphate glucuronosyltransferase 2B7*1 (wild-type) | Reference | Normal | Baseline | Coffman et al. 1997 |

| Uridine diphosphate glucuronosyltransferase 2B7*2 (histidine-268-tyrosine) | ~20-30% | Increased morphine-6-glucuronide formation | Enhanced analgesia | Nature APS 2017 |

| Uridine diphosphate glucuronosyltransferase 2B7*5 (aspartic acid-398-asparagine) | ~5-10% | Decreased activity | Reduced efficacy | Nature APS 2017 |

| Uridine diphosphate glucuronosyltransferase 2B7*71S (alanine-71-serine) | ~15-25% | Variable effect | Variable response | Nature APS 2017 |

| Uridine diphosphate glucuronosyltransferase 2B7 C802T | 45% CT, 41.67% TT | Reduced morphine clearance | Increased morphine exposure | NJCP 2019 |

| Uridine diphosphate glucuronosyltransferase 2B7 G221T | 22.5% GT | No significant effect | Minimal | NJCP 2019 |

Enzyme dimerization studies reveal that uridine diphosphate glucuronosyltransferase 2B7 variants can form heterodimers with uridine diphosphate glucuronosyltransferase 1A1 and 1A9 isoforms, potentially altering their catalytic properties [6]. These dimeric complexes demonstrate enhanced enzymatic activity compared to single-recombinant enzymes and exhibit regioselective effects on morphine-3-glucuronide versus morphine-6-glucuronide formation ratios [6]. Specifically, the uridine diphosphate glucuronosyltransferase 1A92-uridine diphosphate glucuronosyltransferase 2B71 dimer shows the lowest morphine-3-glucuronide to morphine-6-glucuronide ratio, indicating preferential morphine-6-glucuronide formation [6].

Extrahepatic Metabolism in Central Nervous System and Renal Tissues

Extrahepatic morphine metabolism plays a significant role in morphine-3-glucuronide formation, with the kidneys and central nervous system serving as important sites of glucuronidation activity [21] [23] [24]. Renal tissue demonstrates substantial morphine metabolizing capacity, with human kidney cortical and medullary microsomes efficiently catalyzing morphine glucuronidation to both morphine-3-glucuronide and morphine-6-glucuronide [23]. The kidney cortex exhibits approximately 1.5-fold higher intrinsic clearance compared to the medulla, suggesting regional differences in glucuronidation capacity [23].

Uridine diphosphate glucuronosyltransferase 2B7 expression in renal tissue enables local morphine-3-glucuronide formation, with the kidney contributing an estimated 38% of total extrahepatic morphine clearance [21] [23]. This renal metabolism becomes particularly significant in patients with normal hepatic function, where extrahepatic clearance can exceed hepatic clearance by substantial margins [21]. Human kidney microsomes demonstrate specific activity toward morphine glucuronidation, with both cortical and medullary regions expressing functionally active uridine diphosphate glucuronosyltransferase 2B7 [23] [24].

Central nervous system morphine metabolism represents a unique aspect of morphine-3-glucuronide biosynthesis, with human brain homogenates demonstrating the capacity to metabolize morphine at nanomolar concentrations [5] [24]. Brain tissue expresses both uridine diphosphate glucuronosyltransferase 2B7 and uridine diphosphate glucuronosyltransferase 1A6, enabling local morphine-3-glucuronide production [24]. The morphine-3-glucuronide to morphine-6-glucuronide ratio in brain tissue correlates directly with morphine concentration, with lower morphine concentrations corresponding to lower ratios, potentially due to preferential morphine-6-glucuronide formation by uridine diphosphate glucuronosyltransferase 2B7 at reduced substrate concentrations [5].

Table 3: Extrahepatic Uridine Diphosphate Glucuronosyltransferase 2B7 Expression and Morphine Metabolism

| Tissue | Uridine diphosphate glucuronosyltransferase 2B7 Expression | Other Uridine diphosphate glucuronosyltransferases Present | Morphine-3-glucuronide Formation | Morphine-6-glucuronide Formation | Clinical Significance | Reference |

|---|---|---|---|---|---|---|

| Kidney cortex | High | Uridine diphosphate glucuronosyltransferase 1A9, 2B4 | Yes | Yes | Major contribution | PMC3791982 |

| Kidney medulla | Moderate | Uridine diphosphate glucuronosyltransferase 1A9, 2B4 | Yes | Yes | Moderate contribution | PMC3791982 |

| Brain | Present | Uridine diphosphate glucuronosyltransferase 1A6 | Yes | Yes | Local metabolism | PMID 10222050 |

| Pancreas | Present | Various | Limited data | Limited data | Unknown | PMID 10222050 |

| Intestine | Low | Uridine diphosphate glucuronosyltransferase 1A1, 1A3 | Limited | Minimal | Minimal | Literature review |

The pancreatic expression of uridine diphosphate glucuronosyltransferase 2B7 contributes to systemic morphine metabolism, although the quantitative contribution remains less well characterized compared to hepatic and renal tissues [24]. Intestinal morphine metabolism appears limited, with minimal morphine-3-glucuronide formation occurring in gastrointestinal tissues [18]. Studies examining mesenteric venous blood samples show no concentration gradient between arterial and mesenteric venous blood, confirming negligible gut wall metabolism of morphine [21].

Kinetic Modeling of Morphine Biotransformation

Pharmacokinetic modeling of morphine biotransformation incorporates complex mathematical frameworks to describe the formation and disposition of morphine-3-glucuronide [26] [29] [30]. Population compartmental modeling approaches using nonlinear mixed-effects methodologies have established that morphine kinetics follow a three-compartment model, while morphine-3-glucuronide kinetics are best described by a two-compartment model [29]. The formation of morphine-3-glucuronide from morphine is modeled as a fraction of morphine clearance, approximately 14% for morphine-6-glucuronide formation, with the remainder predominantly forming morphine-3-glucuronide [29].

The kinetic modeling incorporates a metabolic transit time component to account for the delay in morphine-3-glucuronide appearance in plasma following morphine administration [29]. This delay, characterized by a mean metabolic transit time of 17.2 minutes, reflects the intracellular processes involved in glucuronidation and subsequent transport of the metabolite from hepatocytes into systemic circulation [29]. Alternative modeling approaches assign morphine-3-glucuronide formation from the first peripheral compartment of morphine rather than the central compartment, potentially better representing the tissue distribution aspects of metabolism [29].

Table 4: Morphine Biotransformation Kinetic Model Parameters

| Parameter | Value | Population | Reference |

|---|---|---|---|

| Morphine terminal half-life | 2-3 hours | Healthy adults | Hasselstrom & Sawe 1993 |

| Total body clearance | 1260 mL/min | Healthy adults | PMC studies |

| Hepatic extraction ratio | 0.65 | Healthy adults | PMID 2249372 |

| Volume of distribution | 3-5 L/kg | Healthy adults | Literature review |

| Morphine-3-glucuronide formation fraction | 85-90% | Healthy adults | Hasselstrom & Sawe 1993 |

| Morphine-6-glucuronide formation fraction | 10-15% | Healthy adults | Hasselstrom & Sawe 1993 |

| Morphine-3-glucuronide elimination half-life | 3-6 hours | Healthy adults | Literature review |

| Morphine-6-glucuronide elimination half-life | 2-4 hours | Healthy adults | Literature review |

| Metabolic transit time | 17.2 minutes | Healthy adults | Lötsch et al. 2002 |

Physiologically based pharmacokinetic modeling approaches incorporate tissue-specific parameters to predict morphine-3-glucuronide concentrations in various biological matrices [30]. These models account for active transport processes, including P-glycoprotein-mediated efflux at the blood-brain barrier, which influences morphine-3-glucuronide brain disposition [30]. The incorporation of age-dependent physiological parameters enables prediction of morphine-3-glucuronide pharmacokinetics across different population groups, with particular attention to developmental changes in enzyme expression and activity [30].

Morphine-3-glucuronide represents the predominant metabolite of morphine, accounting for approximately 55-60% of morphine biotransformation through hepatic glucuronidation [1] [2]. As a phase II metabolite produced via uridine 5′-diphospho-glucuronosyltransferase enzymes, particularly UGT2B7, morphine-3-glucuronide exhibits distinct pharmacokinetic characteristics that fundamentally differ from its parent compound and significantly impact clinical outcomes [3] [1].

Plasma Protein Binding and Volume of Distribution

The plasma protein binding characteristics of morphine-3-glucuronide demonstrate remarkably low affinity for plasma proteins across multiple species and clinical conditions. Human plasma studies consistently report protein binding values ranging from 7-10%, resulting in an unbound fraction of 90-93% [4] [5]. This exceptionally high unbound fraction contrasts markedly with many pharmaceutical compounds and reflects the hydrophilic nature of the glucuronide conjugate.

Comparative studies across different biological matrices reveal consistent low protein binding patterns. In rat plasma, morphine-3-glucuronide exhibits approximately 7% protein binding, yielding a 93% unbound fraction [6] [7]. When evaluated in human albumin solutions and bovine serum albumin preparations, protein binding becomes negligible (less than 5%), with unbound fractions exceeding 95% [8]. These findings indicate that morphine-3-glucuronide binding to plasma proteins is primarily mediated through non-albumin protein interactions.

Clinical populations demonstrate modest variations in protein binding parameters. Patients with renal failure show slightly elevated protein binding (10-15%) with corresponding unbound fractions of 85-90% [9] [10]. Critically ill patients exhibit protein binding values of 8-12% with unbound fractions of 88-92% [11] [12]. Neonatal populations maintain protein binding around 10% with 90% unbound fraction [13] [14], while elderly populations show protein binding of 10-12% with unbound fractions of 88-90% [15] [12].

The volume of distribution of morphine-3-glucuronide varies significantly between adult and neonatal populations, reflecting developmental changes in body composition and fluid distribution. In healthy adults, the volume of distribution averages 23.1 ± 4.8 liters per 70 kg body weight [16]. This relatively small volume of distribution reflects the hydrophilic nature of morphine-3-glucuronide and its limited penetration into lipophilic tissues.

Neonatal populations demonstrate dramatically different distribution characteristics, with volume of distribution values of 0.55 ± 1.13 liters per kilogram [13]. This age-related difference reflects the higher total body water content and altered protein binding characteristics in neonates. The substantially smaller volume of distribution in neonates contributes to higher plasma concentrations for equivalent doses on a per-kilogram basis.

Population pharmacokinetic studies in terminally ill patients reveal that decreased albumin levels significantly impact morphine-3-glucuronide clearance, suggesting that protein binding changes may influence distribution dynamics [12]. Between-subject variability in clearance reaches 75% for morphine-3-glucuronide, indicating substantial individual differences in distribution and elimination parameters [12].

Blood-Brain Barrier Permeability Dynamics

The blood-brain barrier transport of morphine-3-glucuronide represents a critical pharmacokinetic limitation that significantly restricts central nervous system penetration. Extensive research utilizing multiple experimental approaches demonstrates consistently poor permeability across this physiological barrier.

Permeability surface area product studies in rats using internal carotid perfusion techniques establish baseline blood-brain barrier transport parameters. Morphine-3-glucuronide demonstrates a permeability surface area product of 0.14 ± 0.02 μL/min/g-brain, approximately 25-fold lower than morphine itself [17] [18]. This dramatic reduction in permeability reflects the hydrophilic nature of the glucuronide conjugate and its inability to undergo passive transcellular transport.

Brain-to-plasma concentration ratios provide additional evidence of limited central nervous system penetration. Human clinical studies report brain-to-plasma ratios of 0.16 ± 0.18, indicating that brain concentrations achieve only 16% of corresponding plasma levels [4]. Animal studies consistently demonstrate even lower penetration, with total brain-to-plasma concentration ratios of 0.02 in guinea pigs and 0.05 in mice following morphine administration [7].

Cerebrospinal fluid studies reveal variable but consistently low penetration across different species. Rabbit studies demonstrate cerebrospinal fluid-to-plasma ratios of 0.06 [7], while human studies show ranges of 0.06-0.16 depending on clinical conditions and measurement techniques [19]. Patients with renal failure demonstrate progressive accumulation in cerebrospinal fluid, with concentrations gradually increasing over 24 hours following morphine administration [19].

Microdialysis investigations provide detailed insights into blood-brain barrier transport mechanisms. Brain extracellular fluid-to-blood ratios range from 0.08-0.16 under steady-state conditions [7]. These studies reveal that blood-brain barrier influx clearance ranges from 0.11-0.17 μL/min/g-brain, while efflux clearance reaches 1.15 μL/min/g-brain [7]. The predominance of efflux over influx transport contributes to the low brain penetration observed clinically.

The temporal dynamics of brain penetration demonstrate prolonged equilibration times. Brain extracellular fluid half-life averages 81 ± 25 minutes, significantly longer than the 22 ± 2 minutes observed in plasma [7]. This extended brain residence time suggests that once morphine-3-glucuronide penetrates the blood-brain barrier, elimination from the central nervous system occurs slowly.

Transport mechanism studies indicate involvement of active transport systems. Probenecid co-administration doubles the steady-state concentration of unbound morphine-3-glucuronide in brain extracellular fluid, suggesting involvement of probenecid-sensitive organic anion transporters [7]. This finding implicates multidrug resistance proteins in the active efflux of morphine-3-glucuronide from the central nervous system.

Time-to-peak brain concentrations vary considerably across studies, ranging from 0.25-2.0 hours following systemic administration [20] [21]. This variability reflects differences in administration routes, doses, and measurement techniques. The delayed peak concentrations compared to plasma levels underscore the kinetic limitations imposed by blood-brain barrier transport.

Renal Excretion Mechanisms and Tubular Reabsorption

Renal elimination represents the primary clearance mechanism for morphine-3-glucuronide, with kidney function serving as the principal determinant of systemic exposure and potential accumulation. The renal handling of morphine-3-glucuronide involves complex interactions between glomerular filtration, tubular secretion, and tubular reabsorption processes.

In individuals with normal renal function, morphine-3-glucuronide renal clearance ranges from 55-169 mL/min [9] [22] [16]. This clearance demonstrates strong correlation with creatinine clearance, indicating that glomerular filtration represents the predominant elimination mechanism [23] [22]. The unbound renal clearance-to-glomerular filtration rate ratio averages 0.90 ± 0.04, suggesting that morphine-3-glucuronide undergoes primarily glomerular filtration with minimal net tubular secretion [24] [25].

Isolated perfused kidney studies reveal the complexity of renal tubular handling. While glomerular filtration constitutes the primary elimination mechanism, evidence suggests a minor component of tubular reabsorption [24]. The unbound renal clearance-to-glomerular filtration rate ratio of 0.90 indicates approximately 10% net tubular reabsorption, which is unusual for a hydrophilic glucuronide conjugate [24] [25].

Renal impairment dramatically alters morphine-3-glucuronide elimination dynamics. Patients with chronic kidney disease demonstrate markedly reduced renal clearance of 3.9 ± 2.2 mL/min, representing an approximately 95% reduction compared to normal function [9] [22]. This severe reduction in clearance leads to substantial accumulation, with area under the curve ratios increasing 5.5-fold compared to patients with normal renal function [9].

The relationship between renal function and morphine-3-glucuronide clearance demonstrates strong linearity across a wide range of kidney function. Intensive care patients with diverse renal function show significant linear relationships between creatinine clearance and morphine-3-glucuronide renal clearance [22]. This relationship enables prediction of morphine-3-glucuronide accumulation based on standard measures of renal function.

Peritoneal dialysis provides minimal clearance enhancement for morphine-3-glucuronide elimination. Continuous ambulatory peritoneal dialysis achieves clearance values of only 3.2 ± 0.7 mL/min, which fails to compensate for the loss of renal function [9] [26]. The combination of residual renal function and peritoneal dialysis clearance remains insufficient to prevent significant accumulation in patients with end-stage renal disease.

Urinary recovery studies demonstrate the predominant role of renal elimination under normal conditions. Patients with normal renal function achieve urinary recovery of 50-90% of administered morphine-3-glucuronide dose [9] [22]. In contrast, patients with renal impairment show dramatically reduced urinary recovery of less than 10%, reflecting the severe compromise in elimination capacity [9] [22].

The elimination half-life of morphine-3-glucuronide demonstrates profound sensitivity to renal function status. Under normal conditions, elimination half-life ranges from 1.4-4.0 hours [27] [28]. However, patients with chronic kidney disease experience dramatic prolongation, with elimination half-lives extending from 14-119 hours [27] [28]. This prolongation directly correlates with the degree of renal impairment and contributes to progressive accumulation with repeated dosing.

Tubular transport studies suggest involvement of organic anion transport systems in morphine-3-glucuronide renal handling. While glomerular filtration predominates, evidence indicates minor contributions from both tubular secretion and reabsorption processes [24] [25]. The net effect of these opposing processes results in renal clearance values that approximate glomerular filtration rate in most clinical scenarios.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types